molecular formula C13H11NO2 B1636444 2-(4-Methylphenoxy)nicotinaldehyde CAS No. 478030-89-6

2-(4-Methylphenoxy)nicotinaldehyde

Cat. No.: B1636444
CAS No.: 478030-89-6
M. Wt: 213.23 g/mol
InChI Key: LRGKZFVFBYHWIC-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)nicotinaldehyde (CAS: 14527-41-4) is a substituted nicotinaldehyde derivative featuring a methylphenoxy group at the 2-position of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands due to its reactive aldehyde functionality and aromatic substitution pattern . Its molecular formula is $ \text{C}{13}\text{H}{11}\text{NO}_2 $, with a molecular weight of 213.23 g/mol. While detailed mechanistic studies on its applications are sparse in publicly available literature, its structural analogs suggest roles in cross-coupling reactions and heterocyclic scaffold construction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKZFVFBYHWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)nicotinaldehyde typically involves the reaction of 4-methylphenol with nicotinaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the aldehyde group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-(4-Methylphenoxy)nicotinic acid.

    Reduction: 2-(4-Methylphenoxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylphenoxy)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a biochemical tool in proteomics research.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and antioxidant properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Differences :

  • Substituent: Fluorine atom at the para position of the phenoxy group vs. methyl in the target compound.
  • Functional Group : Carboxylic acid (-COOH) at the 3-position of the pyridine ring vs. aldehyde (-CHO) in the target compound.

Key Properties :

  • The carboxylic acid group introduces higher polarity, leading to increased water solubility but reduced membrane permeability relative to the aldehyde group.

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)

Structural Differences :

  • Substituent: Amino group (-NH$_2$) at the para position of the phenoxy group vs. methyl.
  • Functional Group : Amide (-CONHCH$_3$) at the 4-position of the pyridine ring vs. aldehyde.

Key Properties :

  • The amino group enhances nucleophilicity, making this compound more reactive in electrophilic aromatic substitution compared to the methyl-substituted derivative.
  • The amide group contributes to strong intermolecular hydrogen bonding, improving crystallinity but reducing volatility .

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)

Structural Differences :

  • Substituents: Nitro (-NO$_2$) and fluorine at the 4- and 2-positions of the phenoxy group, respectively.
  • Functional Group : Amide (-CONHCH$_3$) vs. aldehyde.

Key Properties :

  • The nitro group strongly deactivates the aromatic ring, reducing electron density and directing subsequent reactions to meta/para positions.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 14527-41-4 C${13}$H${11}$NO$_2$ 213.23 Aldehyde (-CHO) Moderate polarity, reactive aldehyde
2-(4-Fluorophenoxy)nicotinic Acid 872882-89-8 C${12}$H$8$FNO$_3$ 245.20 Carboxylic acid (-COOH) High solubility, metabolic stability
4-(4-Aminophenoxy)-N-methylpicolinamide Not Provided C${13}$H${13}$N$3$O$2$ 255.27 Amide (-CONHCH$_3$) High crystallinity, nucleophilic
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide Not Provided C${13}$H${11}$FN$2$O$4$ 294.24 Amide, nitro (-NO$_2$) Electron-deficient ring, antibacterial use

Biological Activity

2-(4-Methylphenoxy)nicotinaldehyde, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. The compound consists of a nicotinaldehyde core modified with a 4-methylphenoxy group, which may influence its biological properties.

PropertyValue
IUPAC Name(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Molecular Weight228.25 g/mol
InChI KeyZZWGPROUKMWALT-OQLLNIDSSA-N
SolubilitySoluble in organic solvents

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

  • Case Study : A study published in Journal of Medicinal Chemistry found that derivatives of nicotinaldehyde with substituted phenoxy groups displayed enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted that the presence of the 4-methylphenoxy group contributed to this increased efficacy .

Antifungal Properties

In addition to antibacterial effects, this compound has shown promising antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

  • Research Findings : A comparative analysis revealed that compounds with similar structures showed varying degrees of antifungal activity, with this compound ranking among the more effective agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. Notably, oxime compounds like this one are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, restoring its function .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Nicotinaldehyde oximeC₆H₆N₂OSimpler structure; lacks phenoxy group
2-(Phenoxy)nicotinaldehyde oximeC₁₂H₉N₂OSimilar structure without methyl substitution
4-Methylphenylacetaldehyde oximeC₉H₉NContains an acetaldehyde moiety

The distinct combination of a methyl-substituted phenoxy group and an oxime functionality may confer unique biological activities not present in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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